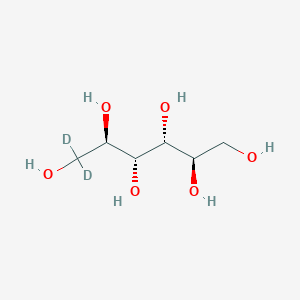

D-Mannitol-1,1'-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

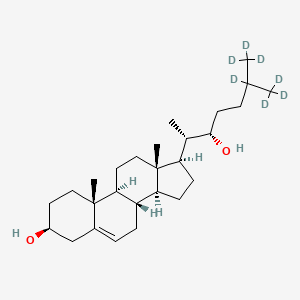

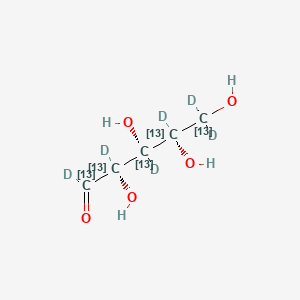

D-Mannitol-d2: is a deuterated form of D-Mannitol, a six-carbon sugar alcohol. It is a white crystalline powder with a sweet taste and is commonly used in various industries, including food, pharmaceuticals, and medicine. The deuterium labeling in D-Mannitol-d2 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and molecular interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-d2 typically involves the reduction of D-Mannose-d2. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney Nickel or Palladium on Carbon under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the aldehyde group to a primary alcohol without affecting the deuterium labeling.

Industrial Production Methods: Industrial production of D-Mannitol-d2 can be achieved through microbial fermentation. Specific strains of bacteria or fungi, such as Leuconostoc mesenteroides, can be genetically engineered to produce D-Mannitol-d2 from deuterated glucose. The fermentation process involves optimizing the growth conditions, such as pH, temperature, and nutrient availability, to maximize the yield of D-Mannitol-d2.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: D-Mannitol-d2 can undergo oxidation reactions to form D-Mannose-d2 or D-Mannitol-d2 derivatives. Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: As mentioned earlier, D-Mannitol-d2 is typically synthesized through the reduction of D-Mannose-d2.

Substitution: D-Mannitol-d2 can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with catalysts like Raney Nickel or Palladium on Carbon.

Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.

Major Products:

Oxidation: D-Mannose-d2, D-Mannitol-d2 derivatives.

Reduction: D-Mannitol-d2.

Substitution: Halogenated or esterified D-Mannitol-d2 derivatives.

Applications De Recherche Scientifique

Chemistry: D-Mannitol-d2 is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying molecular structures and interactions.

Biology: In biological research, D-Mannitol-d2 is used to trace metabolic pathways and understand the role of mannitol in various physiological processes. It is also used in studies involving osmotic stress and cellular responses.

Medicine: D-Mannitol-d2 is used in medical research to study its effects as an osmotic diuretic. It helps in understanding the pharmacokinetics and pharmacodynamics of mannitol in the human body.

Industry: In the food industry, D-Mannitol-d2 is used as a low-calorie sweetener and a stabilizer in various products. Its deuterium labeling also makes it useful in quality control and product testing.

Mécanisme D'action

D-Mannitol-d2 exerts its effects primarily through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in increased urine production and reduced intracranial and intraocular pressure. The deuterium labeling does not significantly alter its mechanism of action compared to non-deuterated D-Mannitol.

Comparaison Avec Des Composés Similaires

D-Mannitol: The non-deuterated form of D-Mannitol-d2, commonly used in similar applications.

L-Sorbitol: An isomer of D-Mannitol with similar properties and applications.

Erythritol: Another sugar alcohol used as a low-calorie sweetener.

Uniqueness: D-Mannitol-d2 is unique due to its deuterium labeling, which makes it particularly useful in scientific research involving isotopic tracing and NMR spectroscopy. This labeling allows for more precise studies of metabolic pathways and molecular interactions compared to non-deuterated compounds.

Propriétés

Formule moléculaire |

C6H14O6 |

|---|---|

Poids moléculaire |

184.18 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2 |

Clé InChI |

FBPFZTCFMRRESA-SRGBYSQTSA-N |

SMILES isomérique |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)

![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)